1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
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Overview
Description
1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, often used in various chemical processes due to their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the following steps:
Formation of the imidazolium cation: This is achieved by reacting 1-allyl-3-butylimidazole with an appropriate alkylating agent under controlled conditions.
Anion exchange: The resulting imidazolium salt is then subjected to anion exchange with bis((trifluoromethyl)sulfonyl)amide to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also be reduced, although this is less common due to the stability of the imidazolium cation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme stabilization and protein folding.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: It is used in industrial processes such as electroplating, battery electrolytes, and as a lubricant additive
Mechanism of Action
The mechanism of action of 1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide involves its interaction with various molecular targets and pathways. The imidazolium cation can interact with nucleophilic sites on molecules, facilitating various chemical reactions. The bis((trifluoromethyl)sulfonyl)amide anion contributes to the compound’s stability and solubility, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide: This compound has a similar structure but with a methyl group instead of an allyl group, affecting its reactivity and solubility.
1-Ethyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide: This compound has an ethyl group, which also influences its properties and applications.
The uniqueness of this compound lies in its specific combination of the allyl and butyl groups, which confer distinct properties that can be advantageous in certain applications .
Properties
Molecular Formula |
C12H17F6N3O4S2 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-prop-2-enylimidazol-1-ium |
InChI |
InChI=1S/C10H17N2.C2F6NO4S2/c1-3-5-7-12-9-8-11(10-12)6-4-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4,8-10H,2-3,5-7H2,1H3;/q+1;-1 |
InChI Key |
GCVVHEOOWPWWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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